Boc-Gln-Ala-Arg-pNA Hydrochloride Boc-Gln-Ala-Arg-pNA Hydrochloride
Brand Name: Vulcanchem
CAS No.: 2237216-26-9
VCID: VC11656158
InChI: InChI=1S/C25H39N9O8.ClH/c1-14(30-21(37)18(11-12-19(26)35)33-24(39)42-25(2,3)4)20(36)32-17(6-5-13-29-23(27)28)22(38)31-15-7-9-16(10-8-15)34(40)41;/h7-10,14,17-18H,5-6,11-13H2,1-4H3,(H2,26,35)(H,30,37)(H,31,38)(H,32,36)(H,33,39)(H4,27,28,29);1H/t14-,17-,18-;/m0./s1
SMILES: CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Molecular Formula: C25H40ClN9O8
Molecular Weight: 630.1 g/mol

Boc-Gln-Ala-Arg-pNA Hydrochloride

CAS No.: 2237216-26-9

Cat. No.: VC11656158

Molecular Formula: C25H40ClN9O8

Molecular Weight: 630.1 g/mol

* For research use only. Not for human or veterinary use.

Boc-Gln-Ala-Arg-pNA Hydrochloride - 2237216-26-9

Specification

CAS No. 2237216-26-9
Molecular Formula C25H40ClN9O8
Molecular Weight 630.1 g/mol
IUPAC Name tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride
Standard InChI InChI=1S/C25H39N9O8.ClH/c1-14(30-21(37)18(11-12-19(26)35)33-24(39)42-25(2,3)4)20(36)32-17(6-5-13-29-23(27)28)22(38)31-15-7-9-16(10-8-15)34(40)41;/h7-10,14,17-18H,5-6,11-13H2,1-4H3,(H2,26,35)(H,30,37)(H,31,38)(H,32,36)(H,33,39)(H4,27,28,29);1H/t14-,17-,18-;/m0./s1
Standard InChI Key NSDSFDHDEVPEQB-NZZVAKLFSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl
SMILES CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Canonical SMILES CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features three key components:

  • N-terminal Boc protection: The Boc group (tert-butoxycarbonyl) shields the α-amino group of glutamine, preventing nonspecific protease interactions during synthesis and storage .

  • Tripeptide backbone: The Gln-Ala-Arg sequence provides specificity for proteases recognizing basic residues at the P1 position (arginine) .

  • p-nitroaniline (pNA) moiety: The C-terminal pNA group acts as a chromophore, releasing a yellow color (λmax = 410 nm) upon cleavage, enabling spectrophotometric quantification of enzymatic activity .

The hydrochloride salt enhances solubility in aqueous buffers, making it suitable for kinetic assays.

Physicochemical Characteristics

Key properties include:

  • Molecular formula: C₂₅H₄₀ClN₉O₈

  • Solubility: ≥10 mg/mL in water or dimethyl sulfoxide (DMSO)

  • Stability: Stable at −20°C for >24 months; susceptible to hydrolysis in alkaline conditions (pH > 8.5) .

Synthesis and Production

Synthetic Routes

The synthesis involves three stages (Figure 1):

Stage 1: Peptide Assembly
Solid-phase peptide synthesis (SPPS) sequentially couples Boc-Gln-OH, Ala-OH, and Arg(Pbf)-OH using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) as activating agents . The arginine side chain is protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) to prevent side reactions.

Stage 2: pNA Conjugation
The free C-terminal carboxylate of Arg is activated as a mixed anhydride with phosphorodichloridic acid (Cl₂P(O)O−) in anhydrous pyridine. This intermediate reacts with p-nitroaniline, yielding Boc-Gln-Ala-Arg-pNA .

Stage 3: Salt Formation and Purification
The product is treated with hydrochloric acid to form the hydrochloride salt, followed by reverse-phase HPLC purification (C18 column; 10–40% acetonitrile/0.1% TFA gradient).

Industrial-Scale Manufacturing

Large-scale production employs continuous-flow peptide synthesizers and inline UV monitoring to optimize yield (typically 65–75%). Critical quality control parameters include:

  • Purity: ≥95% (HPLC area at 220 nm)

  • Residual solvents: <50 ppm pyridine (GC-MS)

  • Water content: <1.0% (Karl Fischer titration)

Biochemical Applications

Protease Activity Profiling

Boc-Gln-Ala-Arg-pNA Hydrochloride serves as a substrate for trypsin-like proteases, including:

  • Der p 3: A major allergen from Dermatophagoides pteronyssinus with tryptic specificity .

  • Der p 1: A cysteine protease that activates proDer p 3 zymogen via intermolecular cleavage .

Assay Protocol

  • Prepare 20 mM Tris-HCl buffer (pH 7.8) containing 1 mM DTT and 1 mM EDTA .

  • Add substrate to 1 mM final concentration.

  • Initiate reaction with 20 nM protease (e.g., rDer p 3).

  • Monitor absorbance at 410 nm for 60 min .

Kinetic Parameters

Enzyme kinetics for Der p 3 were characterized as follows:

ParameterValueConditionsSource
K0.42 ± 0.05 mM25°C, pH 7.8
kₖₐₜ12.4 ± 1.2 s⁻¹25°C, pH 7.8
Specific activity18.3 μmol/min/mg1 mM substrate, 20 nM enzyme

The low Kₘ indicates high affinity, enabling sensitive detection of protease activity in crude extracts .

Mechanistic Insights

Zymogen Activation in Dust Mites

ProDer p 3, an inactive zymogen, requires activation by Der p 1. Key steps include:

  • Propeptide cleavage: Der p 1 hydrolyzes the Asn-Ala-Thr bond in proDer p 3, releasing the inhibitory propeptide .

  • Glycosylation effects: The propeptide’s N-linked glycan delays activation (t₁/₂ = 45 min vs. 12 min for unglycosylated zymogen) .

  • Autocatalytic maturation: Activated Der p 3 further processes itself to achieve full enzymatic activity .

Substrate Specificity Determinants

Mutagenesis studies reveal:

  • P1 arginine: Essential for Der p 3 binding; substitution with lysine reduces kₖₐₜ by 92% .

  • P3 glutamine: Stabilizes substrate-enzyme interactions via hydrogen bonding with Ser214 (homology model) .

Comparative Analysis with Analogous Substrates

Boc-Gln-Ala-Arg-AMC HCl

While structurally similar, the AMC (7-amino-4-methylcoumarin) derivative differs in:

  • Detection method: Fluorescence (Ex/Em = 380/460 nm) vs. absorbance.

  • Sensitivity: 10-fold higher sensitivity for low-abundance proteases.

  • Cost: 2.3× more expensive due to AMC synthesis.

SubstrateProtease TargetKₘ (mM)Detection Mode
Boc-Gln-Ala-Arg-pNA·HClDer p 3, trypsin0.42Absorbance
Suc-Ala-Ala-Pro-Phe-pNAChymotrypsin1.82Absorbance
Z-Phe-Arg-AMCCathepsin B0.15Fluorescence

Boc-Gln-Ala-Arg-pNA·HCl offers optimal balance between specificity and cost for high-throughput allergen characterization .

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